2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide
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Overview
Description
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: is a chemical compound with the molecular formula C13H17F2N . It is known for its unique structural properties, which include a difluorobenzene ring and a methylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Difluorobenzene Ring: The difluorobenzene ring is synthesized through a series of halogenation reactions, where fluorine atoms are introduced to the benzene ring.
Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group is attached to the difluorobenzene ring through a nucleophilic substitution reaction, where a nucleophile replaces a leaving group on the benzene ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Shares the difluorobenzene ring but lacks the methylcyclohexyl group.
N-(4-Methylcyclohexyl)benzenesulfonamide: Contains the methylcyclohexyl group but lacks the difluorobenzene ring.
Uniqueness
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is unique due to the presence of both the difluorobenzene ring and the methylcyclohexyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17F2NO2S |
---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(14)8-12(13)15/h4,7-9,11,16H,2-3,5-6H2,1H3 |
InChI Key |
WRLFCMMJFCFWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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